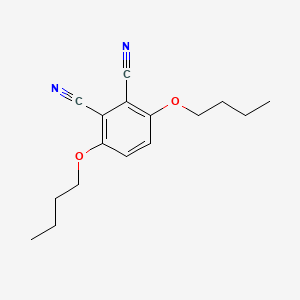

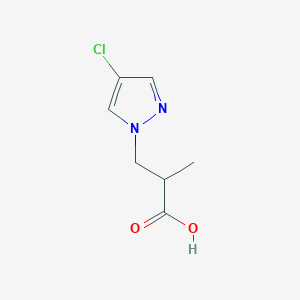

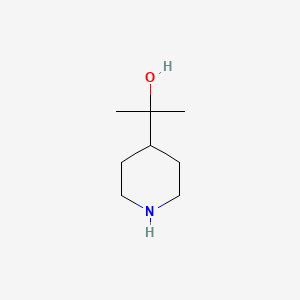

7-羟基-8-甲基-4-丙基-2H-色满-2-酮

描述

The compound of interest, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the chromen-2-one derivatives have been extensively studied for their antimicrobial, antioxidant, and cytotoxic properties, as well as their interactions with metals and their potential use as fluorescent probes .

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves various organic reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a key intermediate for several chromen-2-one derivatives, is achieved through the reaction of an ethyl ester precursor with hydrazine hydrate . Similarly, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones involves condensation with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride . These methods highlight the versatility of chromen-2-one chemistry in generating a wide array of derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromen-2-one core, which can be further substituted with various functional groups. The crystal structure of one such derivative, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, reveals that it crystallizes in the monoclinic system with significant p-p stacking interactions . These interactions are crucial for the stability of the crystal structure and may influence the biological activity of the compounds.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo a variety of chemical reactions that are essential for their biological activity. For example, the cyclization of hydrazide intermediates can lead to the formation of pyrazole and oxadiazole derivatives . These reactions not only extend the chemical diversity of the chromen-2-one family but also modulate their biological properties, as seen in the synthesis of compounds with enhanced antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the fluorescent properties of these compounds can be altered by different substituents, as demonstrated by the study of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, which showed fluorescence enhancement in the presence of metals . Additionally, the solvatochromic behavior of these compounds, as observed in 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, indicates that their fluorescence quantum yield changes with solvent polarity, which is an important consideration for their potential use as fluorescent probes .

科学研究应用

合成与生物筛选

7-羟基-4-甲基-2H-色满-2-酮及其衍生物表现出显着的细胞毒性和杀菌活性,表明在抗菌和癌症研究中具有潜在应用 (Khan 等,2003)。

晶体结构和理化性质

4-羟基-3-[(2-氧代-2H-色满-3-基)-(3,4,5-三甲氧基苯基)甲基]色满-2-酮的晶体结构揭示了可用于材料科学和药物设计的分子构型的见解 (Manolov 等,2008)。

对溶剂极性的敏感性

研究表明 3,3'-[(4-羟基苯基)甲基]双-(4-羟基-2H-色满-2-酮)对溶剂极性敏感,这对于理解其在不同环境中的行为至关重要,有助于开发新型溶剂和药物递送系统 (Elenkova 等,2014)。

抗菌活性

衍生自 7-羟基-2-氧代-2H-色满-4-基-乙酸的化合物显示出有希望的抗菌活性,表明它们在开发新抗生素或消毒剂方面的潜力 (Čačić 等,2006)。

抗氧化活性

已经探索了某些香豆素衍生物(包括 7-羟基-5-甲氧基-4-甲基-2H-色满-2-酮)的抗氧化特性,为其在预防氧化应激相关疾病中的潜在用途提供了见解 (Marino 等,2016)。

在细胞成像中的应用

基于香豆素的席夫碱由于其聚集诱导发射特性而在细胞成像中显示出前景,使其可用于生物医学成像和分子生物学研究 (Xiao 等,2014)。

未来方向

The future directions for “7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” and similar coumarin derivatives are likely to involve further exploration of their biological and pharmaceutical properties . Given their wide range of potential applications, from medicinal uses to their value in fluorescent probes, dyes, and optical materials , continued research in this area is expected.

属性

IUPAC Name |

7-hydroxy-8-methyl-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMHZBPZJSVWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415800 | |

| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |

CAS RN |

95184-99-9 | |

| Record name | 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)